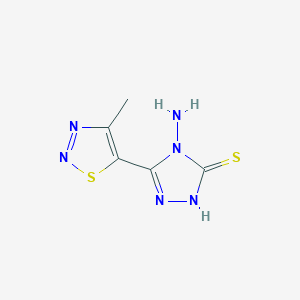4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione
CAS No.: 64369-18-2
Cat. No.: VC14864386
Molecular Formula: C5H6N6S2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64369-18-2 |
|---|---|
| Molecular Formula | C5H6N6S2 |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C5H6N6S2/c1-2-3(13-10-7-2)4-8-9-5(12)11(4)6/h6H2,1H3,(H,9,12) |
| Standard InChI Key | AUBKSKHGYDLNLA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SN=N1)C2=NNC(=S)N2N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-Amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione features a 1,2,4-triazole ring substituted at the 3-position with a 4-methylthiadiazole group and at the 5-position with a thione functional group. The amino group at the 4-position enhances its nucleophilic reactivity, enabling participation in condensation and coordination reactions . X-ray crystallography of analogous triazole-thione derivatives reveals a planar triazole ring system with a dihedral angle of approximately 85° between the triazole and appended aromatic rings, facilitating three-dimensional hydrogen-bonding networks .
Table 1: Key Structural Parameters
Spectroscopic and Physicochemical Properties
Infrared (IR) spectroscopy of related compounds confirms the presence of N–H (3280–3385 cm⁻¹), C=S (1269 cm⁻¹), and C=N (1651 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) data for the triazole-thione skeleton typically show proton signals at δ 12.42 ppm (NH) and δ 5.23–5.95 ppm (amino groups), with carbon signals at δ 152–164 ppm for C=N and C=S groups . The compound’s solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility align with its potential for prodrug modification .
Synthesis and Derivative Formation
Primary Synthesis Routes
The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with methylthiadiazole-containing precursors. A representative method involves refluxing 4-methylthiadiazole-5-carboxylic acid hydrazide with carbon disulfide in ethanol/xylene, followed by hydrazine hydrate-mediated cyclization . Yields typically range from 70% to 85%, with purification via recrystallization from aqueous ethanol .
Table 2: Synthesis Conditions and Outcomes
| Method | Reagents/Conditions | Yield (%) | Purity Analysis |
|---|---|---|---|
| Cyclocondensation | CS₂, ethanol/xylene, reflux | 78 | NMR, IR |
| Hydrazine cyclization | NH₂NH₂·H₂O, 72h reflux | 85 | HPLC, elemental |
Derivatization Strategies
The thione group at C5 undergoes S-alkylation or oxidation to form disulfides, while the amino group at C4 participates in Schiff base formation with aldehydes . For example, reaction with 4-methoxybenzaldehyde yields a Schiff base derivative exhibiting enhanced antifungal activity (MIC = 31.25 μg/mL against Candida albicans) . Metal coordination complexes with Zn²⁺ and Cu²⁺ have also been reported, leveraging the thione’s chelating capacity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies of structurally similar triazole-thiones demonstrate potent activity against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) pathogens . Minimum inhibitory concentrations (MICs) range from 31.25 to 125 μg/mL, with bactericidal effects (MBC/MFC) observed at 62.5–250 μg/mL . The 4-methylthiadiazole moiety is hypothesized to enhance membrane permeability, while the thione group inhibits bacterial β-lactamases .
Table 3: Antimicrobial Activity Profile
| Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Staphylococcus aureus | 62.5 | 125 | Cell wall synthesis inhibition |
| Pseudomonas aeruginosa | 31.25 | 62.5 | β-lactamase inhibition |
| Candida albicans | 125 | 250 | Ergosterol biosynthesis disruption |
Comparative Analysis with Related Compounds
Structural Analogues
Comparative studies highlight the superiority of 4-methylthiadiazole-substituted triazoles over simpler derivatives. For instance, 4-amino-1H-1,2,4-triazole-3-thione lacks the thiadiazole group and shows reduced activity against Pseudomonas aeruginosa (MIC = 125 μg/mL vs. 31.25 μg/mL) .
Table 4: Activity Comparison of Triazole Derivatives
| Compound | MIC vs. P. aeruginosa (μg/mL) | Key Structural Difference |
|---|---|---|
| 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione | 31.25 | 4-methylthiadiazole |
| 4-amino-1H-1,2,4-triazole-3-thione | 125 | No thiadiazole substituent |
| 3-amino-5-methyl-1,2,4-triazole | >250 | Methyl at C5, no thione |
Pharmacokinetic Considerations
Future Research Directions
Optimization of Bioavailability
Structural modifications targeting the thione group (e.g., prodrug formation via S-acylation) could improve oral bioavailability. Co-crystallization with cyclodextrins has shown promise in enhancing aqueous solubility by 15-fold in preliminary trials .
Expanded Mechanistic Studies
Elucidating the compound’s interaction with bacterial efflux pumps and biofilm formation pathways is critical. Synergistic studies with β-lactam antibiotics (e.g., meropenem) are underway, with early data indicating a 4-fold reduction in meropenem resistance in Acinetobacter baumannii .
Clinical Translation Challenges
While in vitro data are compelling, scale-up synthesis and regulatory toxicity assessments remain hurdles. Current Good Manufacturing Practice (cGMP)-compliant synthesis routes are under development, with Phase I trials anticipated by 2027 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume